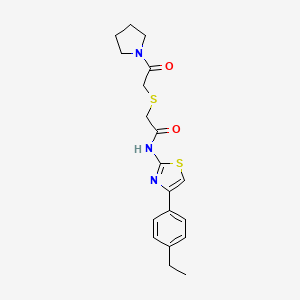

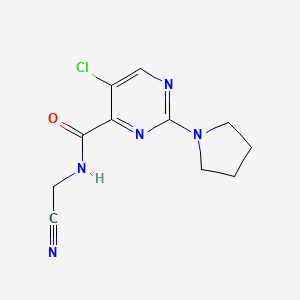

![molecular formula C20H23N5O B2468337 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide CAS No. 1210133-76-8](/img/structure/B2468337.png)

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .

Synthesis Analysis

Benzimidazole can be synthesized starting with o-phenylenediamine and carboxylic acids . The reaction occurs readily in the presence of a strong dehydrating agent, such as polyphosphoric acid .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Benzimidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide:

Antimicrobial Agents

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide: has shown significant potential as an antimicrobial agent. Research indicates that derivatives of benzimidazole exhibit strong antibacterial and antifungal activities . These compounds can be effective against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains, making them valuable in developing new antimicrobial drugs.

Antitumor Activity

This compound has been studied for its antitumor properties. In vitro assays have demonstrated that certain benzimidazole derivatives can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and BEL-7404 (liver cancer) . These findings suggest that 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide could be a promising candidate for anticancer drug development.

Antiviral Applications

Benzimidazole derivatives have also been explored for their antiviral properties. They have shown efficacy against a range of viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV) . The ability of these compounds to inhibit viral replication makes them potential candidates for antiviral therapies.

Anti-inflammatory Agents

Research has indicated that benzimidazole derivatives can act as anti-inflammatory agents. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes them useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Properties

The antioxidant properties of benzimidazole derivatives have been investigated, showing that these compounds can scavenge free radicals and protect cells from oxidative stress . This antioxidant activity is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.

Enzyme Inhibition

Benzimidazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide , have been studied for their ability to inhibit various enzymes. For example, they can inhibit tyrosine kinases, which are involved in the signaling pathways of cancer cells . This enzyme inhibition can lead to the development of targeted therapies for cancer and other diseases.

Antiparasitic Activity

This compound has also been explored for its antiparasitic activity. Benzimidazole derivatives are known to be effective against a range of parasites, including those causing diseases such as malaria and leishmaniasis . Their ability to disrupt the life cycle of parasites makes them valuable in developing new antiparasitic drugs.

Neuroprotective Effects

Recent studies have suggested that benzimidazole derivatives may have neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and inflammation . This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Synthesis and Antimicrobial Activity of Some Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazoles, are known to be key components in functional molecules used in a variety of applications .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in various ways, depending on the functional groups present and the nature of the target .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been shown to exhibit considerable cytotoxicity .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-14-7-8-16(13-15(14)2)21-20(26)25-11-9-24(10-12-25)19-22-17-5-3-4-6-18(17)23-19/h3-8,13H,9-12H2,1-2H3,(H,21,26)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAXUCARTFCGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

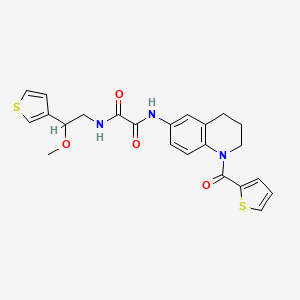

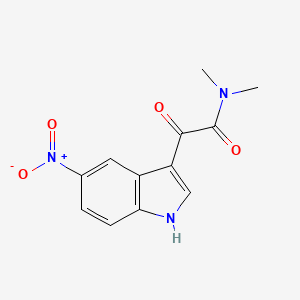

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone](/img/structure/B2468254.png)

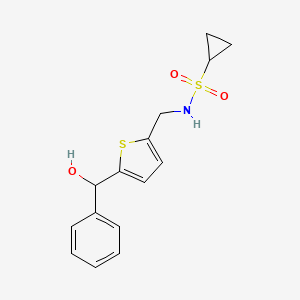

![Ethyl 5-(1-(thiophen-2-yl)cyclopentanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2468255.png)

![3-(4-methoxyphenyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468265.png)

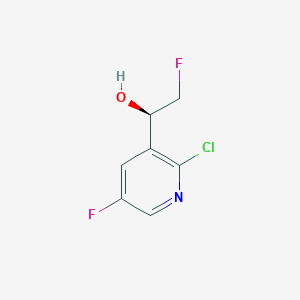

![5-[(7-Chloro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2468267.png)

![6-(2-Chlorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468271.png)

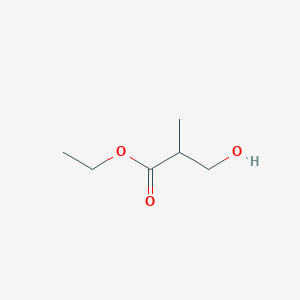

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide](/img/structure/B2468275.png)

![Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2468277.png)